molecular formula C10H18N4O2 B2356623 1-(2-methoxyethyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea CAS No. 1226427-09-3

1-(2-methoxyethyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

Cat. No. B2356623
CAS RN: 1226427-09-3
M. Wt: 226.28
InChI Key: JNGWNKJJLBAUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea is a chemical compound that has been widely used in scientific research. This compound is also known as EMD 57283 and is used as a selective inhibitor of the protein kinase C (PKC) isoforms α and β. The compound has been shown to have potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

Applications in Dye-Sensitized Solar Cells (DSSC)

A study explored the synthesis of new imidazolium-based oligomers for use as electrolytes in dye-sensitized solar cells (DSSC). These oligomers, due to their intra- or inter-molecular hydrogen bonding interactions through urethane and urea bonds, could potentially replace conventional ionic liquid-type electrolytes, suggesting a role for similar compounds in renewable energy technologies (Seo et al., 2010).

Novel Phosphoranes Synthesis

Research on the synthesis and characterization of novel phosphoranes containing urea derivatives highlighted the chemoselective reactions of N-Acetyl-N′-methyl urea with acetylenic ester and phosphine, leading to products with potential applications in organic synthesis and material science (Afshar & Islami, 2009).

Antimicrobial Activities

A study on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones from urea derivatives revealed antimicrobial activities against a variety of Gram-positive and Gram-negative bacteria, indicating potential applications in pharmaceuticals and healthcare (Sharma et al., 2004).

Spectroscopic and Computational Study of Reactivity

The reactivity of newly synthesized imidazole derivatives was examined through spectroscopic characterization and computational studies. Such compounds exhibit potential for various applications, including as ligands in coordination chemistry and as materials with specific reactive properties (Hossain et al., 2018).

In Vivo and In Vitro Metabolism Studies

Although focused on ethylenethiourea, a study into its metabolism in rats and cats provides insights into how related urea derivatives might be metabolized in biological systems, which is crucial for understanding their potential therapeutic applications or toxicological profiles (Iverson et al., 1980).

properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-(2-methylimidazol-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-9-11-3-6-14(9)7-4-12-10(15)13-5-8-16-2/h3,6H,4-5,7-8H2,1-2H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGWNKJJLBAUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

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